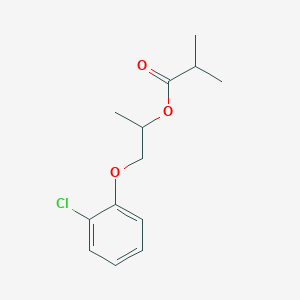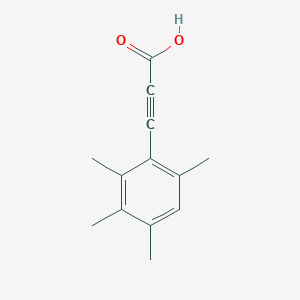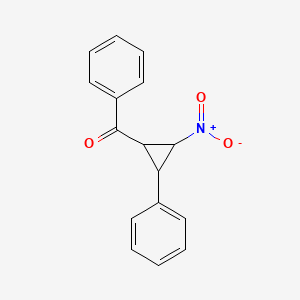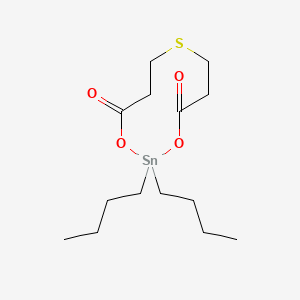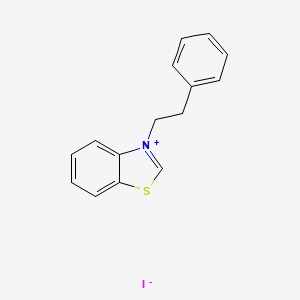
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide is an organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring system, which is fused with a phenylethyl group and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-phenylethylamine with 2-mercaptobenzothiazole in the presence of an iodinating agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The general reaction scheme is as follows:
Step 1: 2-Phenylethylamine reacts with 2-mercaptobenzothiazole to form an intermediate.
Step 2: The intermediate is then treated with an iodinating agent, such as iodine or potassium iodide, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. Additionally, the compound’s antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Phenylethylamine: A precursor used in the synthesis of the target compound.
Benzothiazolium Salts: A class of compounds with similar structural features.
Uniqueness
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide is unique due to the presence of both the phenylethyl group and the benzothiazolium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to other similar compounds.
Properties
CAS No. |
6273-55-8 |
|---|---|
Molecular Formula |
C15H14INS |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
3-(2-phenylethyl)-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C15H14NS.HI/c1-2-6-13(7-3-1)10-11-16-12-17-15-9-5-4-8-14(15)16;/h1-9,12H,10-11H2;1H/q+1;/p-1 |
InChI Key |
FJGMXYFYIXTCFV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+]2=CSC3=CC=CC=C32.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


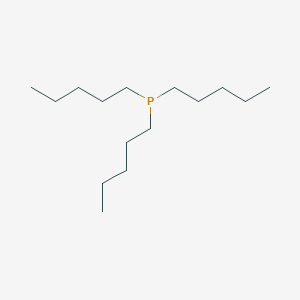
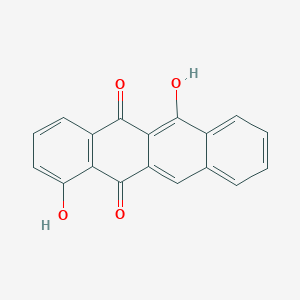

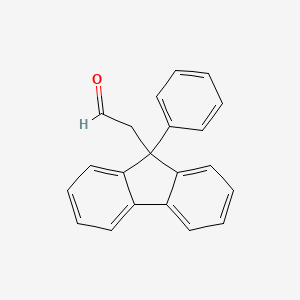
![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)

![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
